molecular formula C11H18N2O4 B14858167 Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate

Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate

Cat. No.: B14858167
M. Wt: 242.27 g/mol
InChI Key: XXENWWFUXGWFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a cyanomethyl group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base.

    Formation of the Cyanomethyl Group: The cyanomethyl group is introduced by reacting the protected amino compound with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using TFA or hydrochloric acid.

    Substitution: Reactions are carried out using nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups. The Boc protecting group provides stability during synthesis and can be removed under controlled conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate can be compared with other Boc-protected amino acid derivatives, such as:

    Ethyl [(tert-butoxycarbonyl)amino]acetate: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl [(tert-butoxycarbonyl)(methyl)amino]acetate: Contains a methyl group instead of a cyanomethyl group, leading to different chemical properties and reactivity.

This compound is unique due to the presence of both the Boc protecting group and the cyanomethyl group, providing a balance of stability and reactivity that is valuable in various synthetic applications.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-[cyanomethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C11H18N2O4/c1-5-16-9(14)8-13(7-6-12)10(15)17-11(2,3)4/h5,7-8H2,1-4H3

InChI Key

XXENWWFUXGWFEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC#N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.